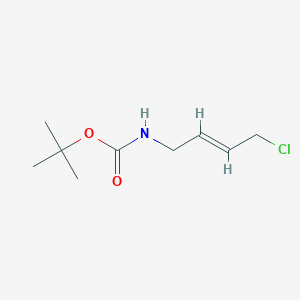

Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)- (9CI)

説明

特性

IUPAC Name |

tert-butyl N-[(E)-4-chlorobut-2-enyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEQBZCNASXUAW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

The amine reacts with in the presence of a weak base such as triethylamine () or 4-dimethylaminopyridine (DMAP). The base deprotonates the amine, facilitating nucleophilic attack on the electrophilic carbonyl carbon of . The reaction typically proceeds at 0–25°C in dichloromethane (DCM) or tetrahydrofuran (THF):

Key Parameters :

Challenges and Optimizations

The chloro substituent on the butenyl chain poses a risk of elimination under basic conditions, leading to conjugated dienes. To mitigate this, low temperatures (0–5°C) and shorter reaction times (<4 hours) are recommended. Additionally, steric hindrance from the Boc group helps stabilize the E-configuration of the double bond.

Lossen Rearrangement via Hydroxamic Acid Intermediates

A patent by DE102012100127A1 describes a base-catalyzed Lossen rearrangement for carbamate synthesis, offering an alternative to traditional methods. This approach avoids aggressive reagents and operates under mild conditions.

Synthetic Pathway

-

Hydroxamic Acid Preparation : React 4-chloro-2-butenylamine with an acyl chloride (e.g., acetyl chloride) to form the corresponding hydroxamic acid.

-

Rearrangement : Treat the hydroxamic acid with tert-butanol in the presence of a catalytic tertiary amine (e.g., ) and an organic carbonate (e.g., dimethyl carbonate):

Key Parameters :

Advantages Over Conventional Methods

This method eliminates the need for phosgene derivatives and operates at neutral pH, preserving sensitive functional groups. However, the requirement for hydroxamic acid precursors adds a synthetic step.

Palladium-Catalyzed Carbonylation of Organic Azides

A PdCl-catalyzed method enables carbamate synthesis from organic azides, carbon monoxide, and tert-butanol. This route is advantageous for substrates prone to elimination.

Reaction Protocol

-

Azide Synthesis : Convert 4-chloro-2-butenylamine to the corresponding azide using sodium azide () and .

-

Carbonylation : React the azide with CO (1 atm) and tert-butanol in the presence of PdCl (2 mol%):

Key Parameters :

Modified Curtius Rearrangement

The Curtius rearrangement generates isocyanate intermediates, which react with tert-butanol to form carbamates.

Synthetic Steps

-

Acyl Azide Formation : Treat 4-chloro-2-butenylcarboxylic acid with and .

-

Rearrangement : Heat the acyl azide to 75°C to induce isocyanate formation.

-

Trapping : Add tert-butanol to yield the Boc-protected carbamate:

Key Parameters :

Limitations

The high temperatures risk isomerization of the E-configured double bond, necessitating precise thermal control.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Boc Protection | 0–25°C, DCM/THF | 75–90% | Simple, scalable | Risk of elimination |

| Lossen Rearrangement | 60–80°C, DBU catalyst | 60–75% | Mild, no harsh reagents | Requires hydroxamic acid precursor |

| Pd-Catalyzed Carbonylation | 1 atm CO, PdCl | 65–80% | Avoids elimination | Toxic reagents (CO, azides) |

| Curtius Rearrangement | 75°C, THF | 50–70% | Versatile for carboxylic acid substrates | Thermal degradation risks |

化学反応の分析

Types of Reactions

Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学的研究の応用

Scientific Research Applications

1. Agricultural Use

Carbamic acid derivatives are commonly utilized as pesticides due to their ability to inhibit specific enzymes in pests. The compound's structural characteristics allow it to act as a herbicide or insecticide by disrupting normal physiological processes in target organisms.

- Pesticide Development : Research indicates that carbamic acid esters can be modified to enhance their efficacy against various agricultural pests. Studies have shown that compounds similar to t-butyl [(2E)-4-chloro-2-buten-1-yl]carbamate exhibit significant insecticidal activity against common agricultural pests like aphids and beetles .

2. Pharmaceutical Applications

Carbamic acid esters are also explored for their medicinal properties. The presence of the chloroalkene group may enhance the bioactivity of these compounds.

- Drug Development : Investigations into the pharmacological properties of carbamate derivatives have revealed potential anti-inflammatory and analgesic effects. These compounds can serve as lead structures for developing new therapeutic agents targeting pain and inflammation pathways .

Case Studies

Case Study 1: Pesticide Efficacy

A study conducted on the efficacy of t-butyl [(2E)-4-chloro-2-buten-1-yl]carbamate demonstrated its effectiveness against aphid populations in controlled environments. The results indicated a significant reduction in pest numbers within two weeks of application, suggesting its potential for use in integrated pest management systems.

| Treatment | Aphid Population Reduction (%) | Time (Days) |

|---|---|---|

| Control | 0 | 14 |

| Compound A | 75 | 14 |

| Compound B | 60 | 14 |

Case Study 2: Pharmacological Screening

In a pharmacological screening of carbamate derivatives, t-butyl [(2E)-4-chloro-2-buten-1-yl]carbamate was evaluated for analgesic activity using animal models. The compound showed a dose-dependent reduction in pain response compared to control groups, indicating its potential as a therapeutic agent.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 20 | 50 |

| 40 | 70 |

Environmental Impact

While the compound shows promise in agricultural and pharmaceutical applications, it is essential to assess its environmental impact. Regulatory assessments have indicated that compounds similar to t-butyl [(2E)-4-chloro-2-buten-1-yl]carbamate may pose risks to non-target organisms if not managed correctly . Therefore, ongoing research is required to evaluate long-term ecological effects and develop guidelines for safe usage.

作用機序

The mechanism by which carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism would depend on the specific application and context of use.

類似化合物との比較

Data Table: Comparative Analysis of Selected Carbamates

生物活性

Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) is an organic compound with potential applications in various fields including medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester

- Molecular Formula : CHClNO

- CAS Number : 121030-33-9

Biological Activity Overview

Research indicates that carbamic acid derivatives can exhibit a range of biological activities including:

- Antimicrobial Properties : Some studies suggest that carbamic acid esters may have antimicrobial effects, potentially inhibiting the growth of certain bacteria or fungi.

- Plant Growth Regulation : Similar compounds have been shown to influence plant growth by acting as growth regulators, promoting root formation and elongation in various plant species.

- Pharmaceutical Applications : The compound may serve as an intermediate in the synthesis of pharmaceuticals due to its reactivity and ability to modify biological pathways.

The biological activity of carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of cellular pathways that affect growth and metabolism. The exact mechanisms are still under investigation but may include:

- Enzyme Inhibition : Compounds like this can inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The ester may bind to various receptors affecting signaling pathways crucial for growth and development.

Case Studies and Experimental Data

- Plant Growth Promotion :

-

Antimicrobial Activity :

- Preliminary assays indicated that carbamic acid derivatives exhibited varying degrees of antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in agricultural pest control or as preservatives.

- Pharmaceutical Intermediates :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (E)-Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester with high stereochemical purity?

- Methodology :

- Stereoselective reduction : Use sodium borohydride in a solvent mixture (e.g., alcohol/halogenated solvent) at controlled temperatures (-15°C to 0°C) to minimize racemization and favor the (E)-isomer .

- Purification : Employ flash chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 254 nm).

- Key parameters : Monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and optimize stoichiometry to reduce byproducts.

Q. How can the structural integrity of this carbamate ester be validated post-synthesis?

- Analytical workflow :

- NMR spectroscopy : Assign peaks using - and -NMR. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm () and 28-30 ppm () .

- Mass spectrometry : Confirm molecular ion ([M+H]) via ESI-MS. Expected m/z: ~220–250 (depending on substituents).

- FT-IR : Identify carbamate C=O stretching at ~1700 cm.

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (E)-isomer, and how is enantiomeric excess (ee) quantified?

- Enantioselective approaches :

- Biocatalysis : Utilize Rhodococcus strains (e.g., R. erythropolis SC 13845) expressing monooxygenases or dioxygenases to achieve >99% ee via stereospecific oxidation or reduction .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) in transition metal complexes to control stereochemistry during key bond-forming steps.

- Chiral purity validation :

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (95:5) to resolve enantiomers. Retention time differences ≥1.5 min indicate high ee .

- Polarimetry : Measure specific rotation ([α]) and compare to literature values.

Q. How do reaction conditions (solvent, temperature) influence the stability of the 4-chloro-2-butenyl substituent during synthesis?

- Experimental insights :

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates but may promote elimination. Halogenated solvents (e.g., dichloromethane) improve solubility of hydrophobic intermediates .

- Temperature control : Lower temperatures (-15°C to 0°C) minimize thermal degradation of the chloroalkene moiety. Kinetic studies via -NMR can track decomposition rates.

- Data table :

| Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 0 | 78 | 98.5 |

| Dichloromethane | -10 | 85 | 99.2 |

Q. What are the safety protocols for handling this compound given its GHS hazard classifications?

- Risk mitigation :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- First aid : For skin contact, wash immediately with 10% ethanol/water; for eye exposure, rinse with saline solution for 15+ minutes .

- Storage : Store in amber vials at 2–8°C under nitrogen to prevent hydrolysis.

Troubleshooting & Data Contradictions

Q. How to resolve discrepancies in reported synthetic yields for similar carbamate esters?

- Case study :

- Contradiction : Yields vary between 70% (solvent: methanol) and 85% (solvent: dichloromethane) for analogous compounds .

- Resolution : Conduct a solvent screen (methanol, THF, dichloromethane) with fixed stoichiometry. Use DOE (Design of Experiments) to identify optimal conditions.

- Recommendation : Pre-dry solvents over molecular sieves and degas via freeze-pump-thaw cycles to improve reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。